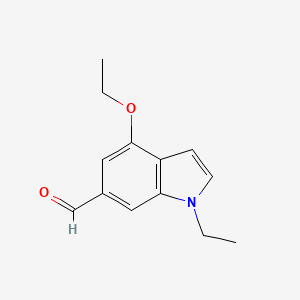

4-Ethoxy-1-ethyl-1h-indole-6-carbaldehyde

Description

4-Ethoxy-1-ethyl-1H-indole-6-carbaldehyde is a substituted indole derivative characterized by three key functional groups:

- Ethyl group at position 1 of the indole ring.

- Ethoxy group at position 2.

- Aldehyde group at position 6.

Indole derivatives are pivotal in medicinal chemistry and materials science due to their diverse reactivity and biological activity. The aldehyde group at position 6 enhances this compound’s utility as a synthetic intermediate, enabling condensation reactions (e.g., Schiff base formation) for drug discovery or coordination chemistry applications .

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

4-ethoxy-1-ethylindole-6-carbaldehyde |

InChI |

InChI=1S/C13H15NO2/c1-3-14-6-5-11-12(14)7-10(9-15)8-13(11)16-4-2/h5-9H,3-4H2,1-2H3 |

InChI Key |

PJQWFVYYHUTWIH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC2=C1C=C(C=C2OCC)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Ethoxy-1-ethyl-1h-indole-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

4-Ethoxy-1-ethyl-1h-indole-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Ethoxy-1-ethyl-1h-indole-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-ethyl-1h-indole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the specific biological context and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Analysis

The reactivity and applications of indole derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis:

Key Observations:

Aldehyde vs. Carboxylic Acid/Esters : The aldehyde group in the target compound offers higher reactivity for nucleophilic additions compared to carboxylic acids or esters (e.g., 7-methoxy-1H-indole-3-carboxylic acid), making it more versatile in synthetic chemistry .

Ethoxy vs.

Ethyl Substitution : The ethyl group at position 1 may sterically hinder reactions at the indole nitrogen, differentiating it from unsubstituted or methyl-substituted analogs .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

- 7-Methoxy-1H-indole-3-carboxylic acid has a melting point of 199–201°C, attributed to hydrogen bonding from the carboxylic acid group .

- Aldehyde-containing derivatives (e.g., 2-methyl-1H-indole-3-carbaldehyde) typically exhibit lower melting points due to reduced intermolecular forces compared to acids .

- The target compound’s ethyl and ethoxy groups likely reduce crystallinity, enhancing solubility in organic solvents like methyl ethyl ketone, a common medium for indole reactions .

Research Findings and Industrial Relevance

- Biological Activity : Indole aldehydes are precursors to tryptophan-derived alkaloids and kinase inhibitors. The ethoxy and ethyl groups in the target compound may modulate selectivity toward biological targets .

- Material Science : Aldehyde-functionalized indoles are employed in covalent organic frameworks (COFs) due to their planar structure and reactivity .

- Scalability : Ethyl and ethoxy groups are synthetically accessible via alkylation (e.g., using acetyl chloride and potassium carbonate, as in ), supporting large-scale production .

Biological Activity

4-Ethoxy-1-ethyl-1H-indole-6-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 4-Ethoxy-1-ethyl-1H-indole-6-carbaldehyde |

| CAS Number | Not specified |

The biological activity of 4-Ethoxy-1-ethyl-1H-indole-6-carbaldehyde is primarily attributed to its interaction with various molecular targets. This compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes crucial for cellular processes, thereby affecting metabolic pathways.

- Receptor Modulation : The compound may bind to receptors, influencing signaling pathways involved in inflammation and cell proliferation.

Research indicates that the indole structure is significant in mediating these interactions, as it is known to participate in π-stacking and hydrogen bonding with biological macromolecules .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of indole derivatives, including 4-Ethoxy-1-ethyl-1H-indole-6-carbaldehyde. In vitro assays have demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:

- Antibacterial Assays : The compound showed moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 250 µg/mL to 500 µg/mL against several bacterial strains.

- Antifungal Activity : It exhibited potent antifungal activity against Candida albicans with MIC values as low as 2 µg/mL, indicating its potential as a therapeutic agent in treating fungal infections .

Study on Antimicrobial Effects

A study published in April 2021 investigated the synthesis and antimicrobial activity of various indole derivatives, including compounds similar to 4-Ethoxy-1-ethyl-1H-indole-6-carbaldehyde. The results indicated that certain derivatives displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with DIZ (diameter of inhibition zone) values ranging from 11 mm to 27 mm depending on the specific structure and substituents present .

Immunomodulatory Effects

Another research article highlighted the immunostimulatory effects of indole derivatives, suggesting that compounds like 4-Ethoxy-1-ethyl-1H-indole-6-carbaldehyde could enhance immune responses by modulating cytokine production. This property positions the compound as a candidate for further investigation in immunotherapy applications .

Synthesis Methods

The synthesis of 4-Ethoxy-1-ethyl-1H-indole-6-carbaldehyde typically involves several steps:

- Formation of Indole Core : Starting from appropriate precursors, the indole ring is formed through cyclization reactions.

- Aldehyde Introduction : The aldehyde functional group is introduced via oxidation or formylation techniques.

- Ethyl and Ethoxy Substitution : Ethyl and ethoxy groups are added using alkylation methods.

These synthetic routes are crucial for producing the compound in sufficient purity for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.